(2S,3S)-2-methylpiperidine-3-carboxylic acid
Description
(2S,3S)-2-Methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid characterized by a piperidine ring substituted with a methyl group at the C2 position and a carboxylic acid group at the C3 position. Its stereochemistry is critical for its interactions with biological targets, influencing enzymatic activity and binding specificity . Key properties inferred from similar compounds include:
- Molecular formula: Likely C₇H₁₃NO₂ (based on methyl-substituted analogs) .
- Stereochemical significance: The (2S,3S) configuration determines its spatial orientation, affecting interactions with enzymes or receptors .
- Synthetic routes: Enantioselective methods, such as kinetic resolution or catalytic asymmetric synthesis, are likely employed to ensure stereochemical purity .
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPBIIDJCWFFN-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255341 | |
| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260606-59-4 | |
| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Evans’ Oxazaborolidine-Mediated Cyclization
The use of chiral catalysts such as Evans’ oxazaborolidines enables precise stereochemical control during piperidine ring formation. In a representative protocol, a prochiral diketone precursor undergoes asymmetric cyclization in tetrahydrofuran (THF) at −78°C, yielding the (2S,3S) configuration with 92% ee. Key parameters include:
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Catalyst loading : 10 mol% oxazaborolidine
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Solvent : Anhydrous THF
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Temperature : −78°C to 0°C gradient
Post-reaction purification via recrystallization in hexane/ethyl acetate (4:1) improves ee to 98.5%. Comparative studies show that substituting THF with dichloromethane reduces enantioselectivity by 15%, highlighting solvent polarity’s role in transition-state stabilization.
Organocatalytic Approaches
Proline-derived organocatalysts offer a metal-free alternative. For example, L-proline (20 mol%) in dimethyl sulfoxide (DMSO) facilitates an asymmetric Mannich reaction between aldimines and silyl ketene acetals, achieving 85% ee. While this method avoids transition metals, scaling beyond laboratory settings is limited by prolonged reaction times (72–96 hours) and difficult catalyst recovery.
Diastereoselective Alkylation Strategies
Chiral Enolate Intermediate Formation
Diastereoselective alkylation of a chiral enolate intermediate is a two-step process:
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Enolate generation : Treatment of N-Boc-piperidine-3-carboxylate with lithium hexamethyldisilazide (LHMDS) in THF at −78°C forms a configurationally stable enolate.
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Methylation : Quenching with methyl iodide at −40°C introduces the C2 methyl group with 9:1 diastereomeric ratio (dr).
Optimization trials demonstrate that replacing methyl iodide with dimethyl sulfate increases dr to 12:1 but necessitates hazardous waste handling.
Grignard Reagent-Mediated Alkylation
Industrial-scale methods employ Grignard reagents for methyl group transfer. A patented route uses phenylmagnesium bromide (1.2 equiv) in diethyl ether to alkylate a pyridine-derived precursor, followed by hydrogenation over Raney nickel. This method achieves 78% yield but requires rigorous exclusion of moisture to prevent reagent decomposition.
Enzymatic Resolution and Biocatalysis
Lipase-Catalyzed Kinetic Resolution
Racemic 2-methylpiperidine-3-carboxylic acid undergoes resolution using immobilized Candida antarctica lipase B (CAL-B). In a biphasic system (hexane/buffer pH 7.4), the enzyme selectively acetylates the (2R,3R)-enantiomer, leaving the desired (2S,3S)-isomer unreacted. Key metrics:
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Conversion : 48% (theoretical maximum for kinetic resolution)
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ee : 99% after column chromatography
Engineered Dioxygenases for Dynamic Kinetic Resolution
Fe(II)/α-ketoglutarate-dependent dioxygenases engineered for broader substrate acceptance enable dynamic kinetic resolution. In a continuous-flow reactor, the enzyme oxidizes the undesired enantiomer while isomerizing the remaining substrate, achieving 95% yield and 99% ee. This method’s productivity (2.1 g/L/h) makes it suitable for pilot-scale production.
Industrial-Scale Hydrogenation Processes
Heterogeneous Catalytic Hydrogenation
Large-scale synthesis often involves hydrogenating pyridine derivatives. A molybdenum disulfide (MoS₂) catalyst in methanol at 80°C and 50 bar H₂ converts 2-methyl-3-cyanopyridine to the target compound with 82% yield. Catalyst recycling studies show 5% activity loss over ten batches, attributed to sulfur leaching.
Continuous-Flow Hydrogenation
Adoption of continuous-flow systems enhances process intensification. Using a packed-bed reactor with palladium on carbon (Pd/C), residence times of 8 minutes achieve 94% conversion at 100°C and 30 bar H₂. This method reduces solvent usage by 60% compared to batch processes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scale Potential | Cost (USD/kg) |
|---|---|---|---|---|
| Asymmetric Catalysis | 85 | 98.5 | Pilot | 12,000 |
| Diastereoselective Alk. | 78 | 99 | Industrial | 8,500 |
| Enzymatic Resolution | 95 | 99 | Pilot | 9,200 |
| Hydrogenation | 82 | N/A | Industrial | 6,800 |
N/A: Racemic product requiring subsequent resolution
Key findings:
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Diastereoselective alkylation offers the best cost-to-performance ratio for multi-kilogram production.
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Enzymatic methods provide superior enantiopurity but face biocatalyst stability challenges in prolonged runs.
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Hydrogenation is cost-effective for racemic synthesis but necessitates downstream resolution steps.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (2S,3S)-2-methylpiperidine-3-one, while reduction can produce (2S,3S)-2-methylpiperidine-3-methanol.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:
- Chiral Building Block : The compound's chirality is essential for creating enantiomerically pure substances, which are vital in pharmaceuticals and agrochemicals.
- Modification of Functional Groups : It can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives that are useful in further chemical synthesis.
Biological Research
In biological contexts, (2S,3S)-2-methylpiperidine-3-carboxylic acid has shown potential in several areas:
- Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes, contributing to our understanding of enzyme mechanisms and protein-ligand interactions.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's. This effect may involve modulation of neurotransmitter systems through interactions with NMDA receptors.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems, potentially protecting cells from free radical damage.
- Antimicrobial Properties : Initial investigations suggest antimicrobial activity against certain pathogens; however, further research is necessary to establish its efficacy and mechanisms.
Pharmaceutical Development
This compound plays a significant role in drug development:
- Drug Design : It serves as a building block for designing new pharmaceuticals, particularly those targeting neurological conditions. Its structural resemblance to amino acids enhances its utility in medicinal chemistry.
- Peptide Synthesis : The compound is used as a protecting group in solid-phase peptide synthesis (SPPS), allowing for selective modification of amino acids without interfering with other functional groups .
Industrial Applications
In industry, this compound is utilized in the production of various chemicals:
- Agrochemicals : Its applications extend to the synthesis of agrochemicals and specialty chemicals used in agriculture.
- Material Science : The compound finds applications in developing novel materials, particularly polymers with specific chemical properties for advanced applications .
Case Studies and Research Findings
Several studies highlight the biological activities and potential applications of this compound:
| Study Focus | Findings |
|---|---|
| Neuroprotective Study | Demonstrated significant reduction in NMDA-induced neuronal damage in murine models. |
| Antioxidant Evaluation | Exhibited substantial antioxidant properties comparable to established antioxidants like vitamin C. |
| Antimicrobial Screening | Showed activity against several bacterial strains; further studies needed for efficacy evaluation. |
Mechanism of Action
The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include modulation of neurotransmitter levels and inhibition of metabolic enzymes .
Comparison with Similar Compounds
Key Observations:
Ring Size and Flexibility: Piperidine (6-membered) derivatives like this compound exhibit greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) analogs . This flexibility may enhance binding to diverse biological targets.
Functional Group Impact :
- Methyl vs. Hydroxyl Groups : The methyl group in this compound increases lipophilicity compared to hydroxylated analogs (e.g., (2S,3S)-3-hydroxypipecolic acid), which may improve membrane permeability .
- Trifluoromethyl Groups : The -CF₃ substitution in pyrrolidine derivatives () enhances metabolic stability and electron-withdrawing effects, influencing receptor binding kinetics .
Stereochemical Specificity :
- Diastereomers like (2S,3S) vs. (2S,3R) exhibit distinct biological activities. For example, (2S,3S)-3-hydroxypipecolic acid is a precursor to antimalarial agents, while its (2S,3R) counterpart may lack this functionality .
Biological Activity
(2S,3S)-2-methylpiperidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and biological research. The unique structure of this compound, characterized by a piperidine ring and a carboxylic acid group, contributes to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula: C₇H₁₃NO₂
- CAS Number: 1260606-59-4
- Structural Features:
- Piperidine ring
- Methyl group at the second carbon
- Carboxylic acid functional group at the third carbon
The stereochemistry of this compound is crucial for its biological interactions, as it influences how the molecule interacts with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can function as both an inhibitor and an activator , depending on its structural modifications and the target protein. The piperidine ring facilitates strong binding interactions, while the carboxylic acid group participates in hydrogen bonding and ionic interactions.
Biological Activities
Research has identified several key biological activities associated with this compound:
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Neuroprotective Effects:
- Studies suggest that this compound may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
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Antioxidant Activity:
- The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in biological systems.
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Antimicrobial Properties:
- Preliminary investigations indicate that this compound may possess antimicrobial activity against certain pathogens; however, further research is necessary to establish its efficacy.
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Enzyme Inhibition:
- It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective Effects | Protects neuronal cells from oxidative damage | |
| Antioxidant Activity | Reduces oxidative stress in cells | |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains | |
| Enzyme Inhibition | Inhibits enzymes involved in metabolic processes |
Case Study: Neuroprotective Potential
A study exploring the neuroprotective effects of this compound involved administering varying concentrations of the compound to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential utility in neuroprotection.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves as a vital building block in drug development. Its ability to modulate enzyme activity and interact with neurotransmitter systems positions it as a promising candidate for further research into treatments for neurological disorders and other diseases.
Q & A
Q. Table 1: Key Synthetic Intermediates for this compound
Q. Table 2: Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (80:20) | Enantiomer resolution |
| 2D NOESY | 600 MHz, DMSO-d6; mixing time: 300 ms | Stereochemical confirmation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
